molecular formula C12H8Cl2F2N2O2 B2786667 1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2054954-66-2

1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2786667
CAS No.: 2054954-66-2
M. Wt: 321.1
InChI Key: XAQWNEHIILUWQV-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 2,4-dichlorobenzyl substituent at the N1 position and a difluoromethyl group at the C3 position. This compound shares structural similarities with intermediates used in the synthesis of succinate dehydrogenase inhibitor (SDHI) agrochemicals, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key precursor for pesticides like fluxapyroxad and benzovindiflupyr .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2F2N2O2/c13-7-2-1-6(9(14)3-7)4-18-5-8(12(19)20)10(17-18)11(15)16/h1-3,5,11H,4H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQWNEHIILUWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative. The dichlorobenzyl group can be introduced through a substitution reaction, and the difluoromethyl group can be added using reagents like difluoromethylating agents.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (OH⁻, CN⁻) are employed.

Major Products Formed:

Scientific Research Applications

Antifungal Properties

Research has demonstrated that 1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exhibits potent antifungal activity. Its efficacy against several phytopathogenic fungi has been compared favorably to established fungicides like boscalid. The compound acts by inhibiting key enzymes involved in fungal metabolism, making it a candidate for agricultural fungicides.

Table 1: Antifungal Activity Comparison

CompoundFungal StrainInhibition Zone (mm)Reference
This compoundFusarium oxysporum18
BoscalidFusarium oxysporum15

Medicinal Applications

The pyrazole scaffold has been extensively studied for its therapeutic potential. Compounds similar to this compound have shown promise in:

  • Anti-inflammatory Activity : Some derivatives have been evaluated for their ability to inhibit inflammatory pathways.
  • Anticancer Activity : Preliminary studies indicate that modifications of the pyrazole structure can lead to compounds with selective cytotoxic effects against cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in both agricultural and pharmaceutical contexts:

  • Fungicidal Efficacy : A study reported that formulations containing this compound displayed superior antifungal properties in field trials against common crop pathogens. The results indicated a significant reduction in disease incidence compared to untreated controls.
  • Structure-Activity Relationship (SAR) : Research focused on modifying the substituents on the pyrazole ring to enhance biological activity. Variations in substituents led to different levels of antifungal potency and selectivity.

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

Substitution at N1 Position: The 2,4-dichlorobenzyl group in the target compound increases steric bulk and lipophilicity compared to methyl (DFPA) or quinoline derivatives . This may enhance membrane permeability in agrochemical applications. In contrast, 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () demonstrates that dual chloro-substitution on the phenyl ring contributes to antimicrobial potency, suggesting similar benefits for the target compound .

C3 Substituents :

  • Difluoromethyl groups (as in DFPA and the target compound) improve metabolic stability compared to trifluoromethyl analogs (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) due to reduced electron-withdrawing effects .

Biological Interactions: Dichlorobenzyl-substituted compounds, such as (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid, exhibit strong hydrogen bonding (e.g., with Gln215) and π-π interactions (e.g., with Tyr201) in collagenase inhibition, implying that the target compound’s dichlorobenzyl group may similarly enhance target binding .

Biological Activity

1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound within the pyrazole family that has garnered attention for its potential biological activities, particularly in agricultural applications as a fungicide. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various pathogens.

  • Molecular Formula : C12H8Cl2F2N2O2
  • Molecular Weight : 321.11 g/mol
  • CAS Number : 1946818-68-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired pyrazole derivative. The detailed synthetic pathway is essential for understanding the compound's availability and potential modifications for enhanced activity.

Antifungal Activity

Research indicates that derivatives of pyrazole-4-carboxylic acids exhibit significant antifungal properties. For instance, a study on related compounds demonstrated that several synthesized amides showed moderate to excellent activity against a range of phytopathogenic fungi. Notably, one derivative outperformed the commercial fungicide boscalid in inhibiting fungal growth, suggesting that structural modifications can enhance biological efficacy .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundTarget FungiInhibition (%)Reference
9mFusarium spp.85
9nAlternaria spp.78
BoscalidVarious75

The antifungal mechanism is believed to involve inhibition of specific enzymes critical for fungal survival. Molecular docking studies have shown that these compounds can interact with target proteins, forming hydrogen bonds and disrupting essential biochemical pathways. For example, the carbonyl oxygen atom in some derivatives forms hydrogen bonds with key amino acids in succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiration process .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

  • Case Study on Antifungal Efficacy :
    A series of experiments were conducted to evaluate the antifungal activity of synthesized pyrazole derivatives against seven different fungal strains. The results indicated that certain compounds exhibited higher efficacy than established fungicides, suggesting their potential as effective agricultural treatments .
  • Structure-Activity Relationship (SAR) :
    A comprehensive SAR analysis revealed that modifications in the side chains significantly influenced antifungal potency. The introduction of bulky groups enhanced bioactivity by improving binding interactions with target enzymes .

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions.
  • Step 2: Functionalization of the pyrazole ring with dichlorobenzyl and difluoromethyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Step 3: Carboxylic acid introduction through hydrolysis of ester intermediates using NaOH/HCl or enzymatic methods.

Purity Optimization:

  • Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to monitor reaction progress.
  • Recrystallization from ethanol/water mixtures improves crystallinity .
  • Critical Note: Control reaction temperatures (<80°C) to avoid decomposition of halogenated intermediates .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms bond lengths (e.g., C–Cl: 1.72–1.75 Å) and dihedral angles between aromatic rings. Data refinement with SHELXL achieves R-factors <0.08 .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 (e.g., difluoromethyl CF₂H: δ ~5.8 ppm as a triplet; pyrazole protons: δ 7.2–8.1 ppm) .
    • FT-IR: Carboxylic acid C=O stretch at ~1700 cm⁻¹; pyrazole ring vibrations at 1550–1600 cm⁻¹ .

Q. What in vitro biological screening strategies are appropriate for initial pharmacological assessment?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Use fluorescence-based assays (e.g., FAAH modulation) with IC₅₀ determination via dose-response curves .
    • Test at concentrations 0.1–100 µM in PBS buffer (pH 7.4) with 1% DMSO .
  • Receptor Binding Studies:
    • Radioligand displacement assays (e.g., cannabinoid receptors) with [³H]-CP55940; calculate Kᵢ values using Cheng-Prusoff equation .
  • Antimicrobial Screening:
    • Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC range: 2–128 µg/mL) .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

Methodological Answer:

  • Reaction Optimization:
    • Use microwave-assisted synthesis (100–150°C, 20–30 min) to enhance cyclization efficiency .
    • Catalyze with p-toluenesulfonic acid (10 mol%) in toluene under Dean-Stark conditions to remove water .
  • Side Reaction Mitigation:
    • Add molecular sieves (4Å) to suppress hydrolysis of intermediates.
    • Monitor by TLC (silica gel, ethyl acetate/hexane 3:7) to isolate the desired product early .

Q. How to resolve discrepancies in biological activity data across different assays (e.g., enzyme vs. cell-based)?

Methodological Answer:

  • Data Contradiction Analysis:
    • Permeability Issues: Measure logP (HPLC) to assess membrane penetration; use Caco-2 cell monolayers for permeability assays if logP >3 .
    • Metabolic Stability: Pre-incubate compounds with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated) .
    • Assay-Specific Factors: Compare buffer pH (e.g., FAAH activity peaks at pH 9.0) and co-solvent effects (DMSO >1% may inhibit enzymes) .

Q. What computational methods are used to study interactions between this compound and biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina with crystal structures from PDB (e.g., FAAH: 3LJ7). Parameterize halogen bonds (Cl···O/N) with AMBER force fields .
  • MD Simulations:
    • Run 100-ns simulations in GROMACS to analyze binding stability; calculate RMSD (<2.0 Å indicates stable complexes) .
  • QSAR Modeling:
    • Train models with MOE descriptors (e.g., AlogP, topological surface area) to predict activity against homologous targets .

Q. How to analyze regioselectivity in electrophilic substitution reactions involving the pyrazole ring?

Methodological Answer:

  • Electronic Effects:
    • Electron-withdrawing groups (e.g., -CF₃) direct electrophiles to the C-5 position; use DFT calculations (Gaussian 09, B3LYP/6-31G*) to map Fukui indices .
  • Steric Effects:
    • Substituents at C-1 (dichlorobenzyl) hinder electrophilic attack at adjacent positions; confirm via NOESY NMR (proximity of H-5 and benzyl protons) .

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